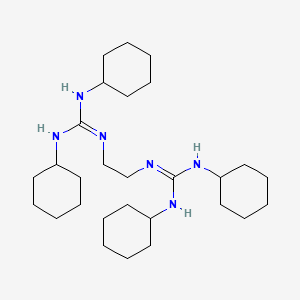
N'',N'''-Ethane-1,2-diylbis(N,N'-dicyclohexylguanidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine): is a chemical compound known for its unique structure and properties It is a bis-guanidine derivative, which means it contains two guanidine groups connected by an ethane-1,2-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) typically involves the reaction of ethane-1,2-diamine with N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antimicrobial agent. Its ability to interact with biological membranes makes it a candidate for drug development.
Industry: In the industrial sector, N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) is used as a stabilizer in polymer production. It helps improve the thermal and mechanical properties of polymers, making them more durable.
Mecanismo De Acción
The mechanism of action of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and electrostatic interactions with specific amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cell membranes, affecting membrane permeability and function.
Comparación Con Compuestos Similares
N,N’-Ethane-1,2-diylbis(N-methylformamide): A related compound with similar structural features but different functional groups.
Ethylenediaminediacetic acid: Another compound with an ethane-1,2-diyl linker but different functional groups.
Uniqueness: N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-dicyclohexylguanidine) is unique due to its bis-guanidine structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and interact with biological targets sets it apart from other similar compounds.
Propiedades
Número CAS |
136168-27-9 |
|---|---|
Fórmula molecular |
C28H52N6 |
Peso molecular |
472.8 g/mol |
Nombre IUPAC |
2-[2-[bis(cyclohexylamino)methylideneamino]ethyl]-1,3-dicyclohexylguanidine |
InChI |
InChI=1S/C28H52N6/c1-5-13-23(14-6-1)31-27(32-24-15-7-2-8-16-24)29-21-22-30-28(33-25-17-9-3-10-18-25)34-26-19-11-4-12-20-26/h23-26H,1-22H2,(H2,29,31,32)(H2,30,33,34) |
Clave InChI |
AAYDHOLYDKGJDI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=NCCN=C(NC2CCCCC2)NC3CCCCC3)NC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


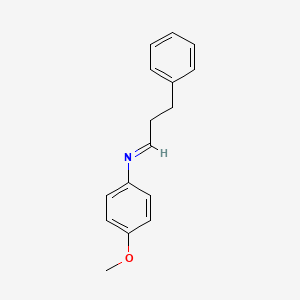

![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)

![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
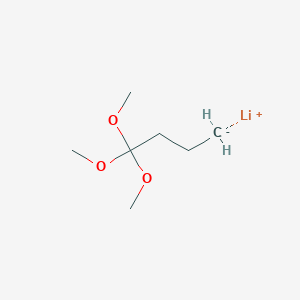
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
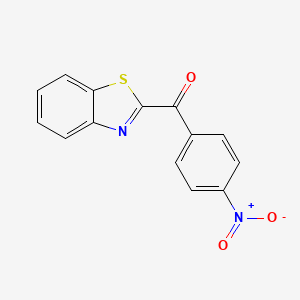
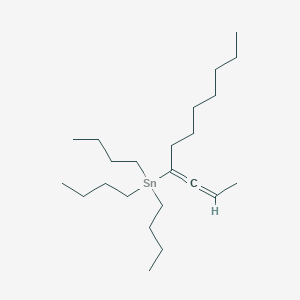
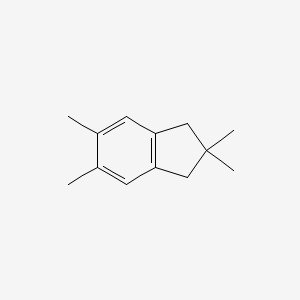
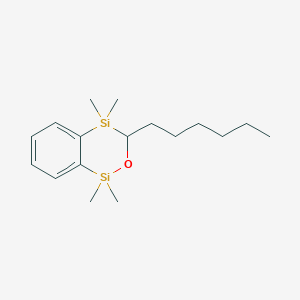
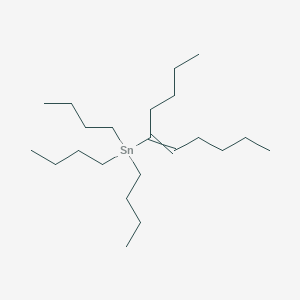
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
